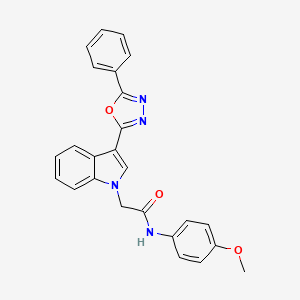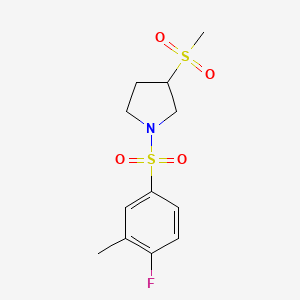![molecular formula C19H14F2N2O2S2 B2376981 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428378-90-8](/img/structure/B2376981.png)
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H14F2N2O2S2 and its molecular weight is 404.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Substituted thieno[2,3-d]pyrimidines, related to the chemical compound , have been synthesized and evaluated for their antibacterial properties. These compounds were found to have potential as antibacterial agents, suggesting a possible application for the specified compound in this area (More, Chandra, Nargund, & Nargund, 2013).
Herbicidal Activities
In the realm of agriculture, certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally similar to the specified chemical, have shown significant herbicidal activities. This points to a potential application of the specified compound as a herbicide, particularly against certain types of crops like Brassica napus (Huazheng, 2013).
Reproductive Disease Treatment
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potent GnRH receptor antagonists for treating reproductive diseases. This indicates that the specified compound may have potential applications in the treatment of such diseases (Guo et al., 2003).
Solar Cell Applications
In the field of renewable energy, a new conjugated polymer incorporating thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units showed promising results for bulk heterojunction solar cells. This suggests potential applications of the specified compound in photovoltaic devices (Chen et al., 2011).
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S2/c20-14-4-3-12(10-15(14)21)11-23-16-6-9-27-17(16)18(24)22(19(23)25)7-5-13-2-1-8-26-13/h1-4,6,8-10H,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZUIZEFFMFDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)
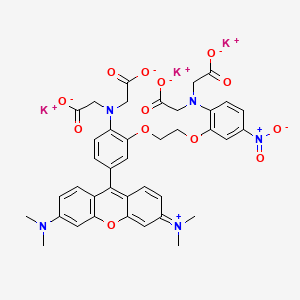
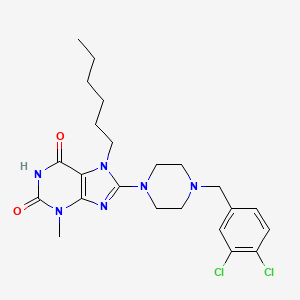
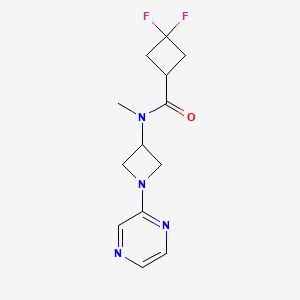
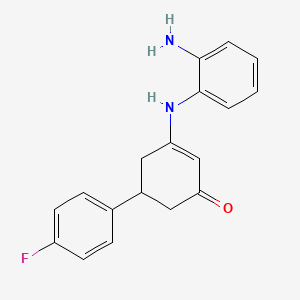
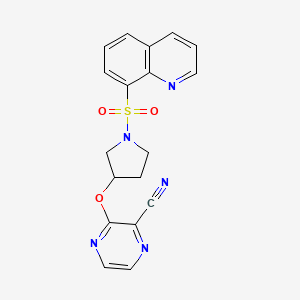
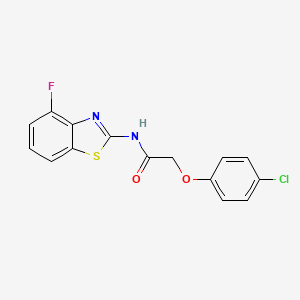
![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)
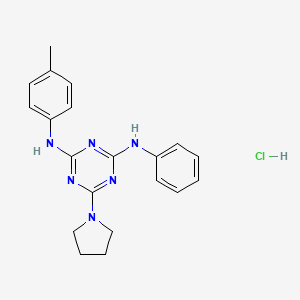
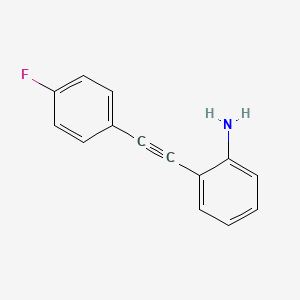
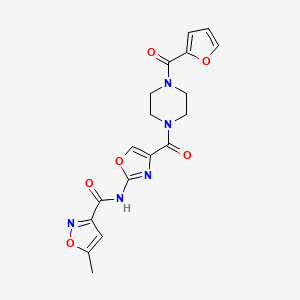
![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)
